

Technical Guide: Fmoc-N-Me-Phe-OPfp in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-N-Me-Phe-OPfp*

CAS No.: 2565792-51-8

Cat. No.: B6292662

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Part 1: Executive Summary

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) is a pre-activated amino acid building block designed to address two specific challenges in peptide synthesis: steric hindrance and racemization.

While modern coupling reagents (e.g., HATU, COMU) are powerful, they require in-situ activation of the free acid, which introduces variability and a higher risk of epimerization for N-methylated residues. **Fmoc-N-Me-Phe-OPfp** offers a stable, isolable active ester species that provides a controlled reactivity profile. It is particularly valuable in the synthesis of peptide therapeutics requiring N-methylation for metabolic stability (e.g., Cyclosporine analogs) or to induce specific conformational turns.

Part 2: Chemical Profile & Mechanism[1]

The Molecule

The pentafluorophenyl (Pfp) ester is an "active ester" derived from pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly

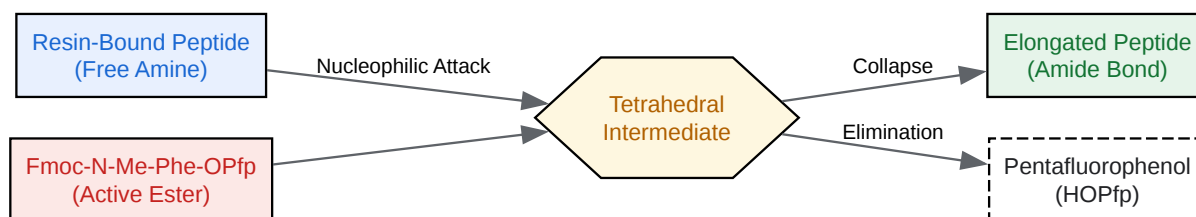
electrophilic, facilitating nucleophilic attack by the amine of the growing peptide chain.

Property	Specification
Chemical Name	Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester
CAS Number	86060-92-6 (General Pfp Ref), 77128-73-5 (Free Acid Ref)
Molecular Formula	C H F NO
Molecular Weight	~553.5 g/mol
Solubility	Soluble in DMF, DCM, NMP
Storage	-20°C, desiccated (Hydrolytically stable relative to OSu esters)
Key Feature	Pre-activated: No coupling reagent (DIC/HATU) required.[1]

Mechanism of Action: Aminolysis

The coupling reaction proceeds via direct aminolysis. Unlike carbodiimide-mediated couplings, there is no O-acylisourea intermediate, which is the primary pathway for racemization (via oxazolone formation).

Diagram 1: Mechanism of Pfp Ester Aminolysis The following diagram illustrates the direct nucleophilic attack of the resin-bound amine on the Pfp ester.



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Caption: Direct aminolysis of **Fmoc-N-Me-Phe-OPfp** by the peptide resin amine. The electron-withdrawing Pfp group acts as a stable leaving group.

Part 3: Strategic Application in SPPS

Why use OPfp instead of Free Acid + HATU?

For standard amino acids, HATU is often preferred for speed. However, for N-methylated amino acids, the OPfp ester offers distinct advantages:

- **Racemization Suppression:** In-situ activation of N-methyl amino acids can lead to rapid oxazolonium ion formation and loss of chirality. The Pfp ester is pre-formed and purified, ensuring the starting material is enantiomerically pure.
- **Stoichiometry Control:** Pfp esters allow for exact stoichiometry without the consumption of expensive coupling reagents.
- **Avoidance of Guanidinylation:** Uronium reagents (HATU/HBTU) can react with the N-terminus if activation is slow (a common issue with N-Me residues), capping the chain. Pfp esters do not have this side reaction.

Comparison of Activation Methods

Feature	Fmoc-N-Me-Phe-OPfp	Fmoc-N-Me-Phe-OH + HATU	Fmoc-N-Me-Phe-Cl (Acid Chloride)
Reactivity	Moderate (High with HOAt)	Very High	Extremely High
Stability	High (Shelf-stable solid)	Low (Reactive intermediate)	Low (Hydrolysis prone)
Racemization Risk	Low	Moderate	High
Byproducts	Pentafluorophenol (easy wash)	Tetramethylurea, etc.	HCl (requires base scavengers)
Best Use Case	Routine N-Me coupling, preventing epimerization	Difficult sequences, steric bulk	Extremely hindered/unreactive amines

Part 4: Experimental Protocol

Objective: Coupling **Fmoc-N-Me-Phe-OPfp** to a resin-bound peptide.

Materials

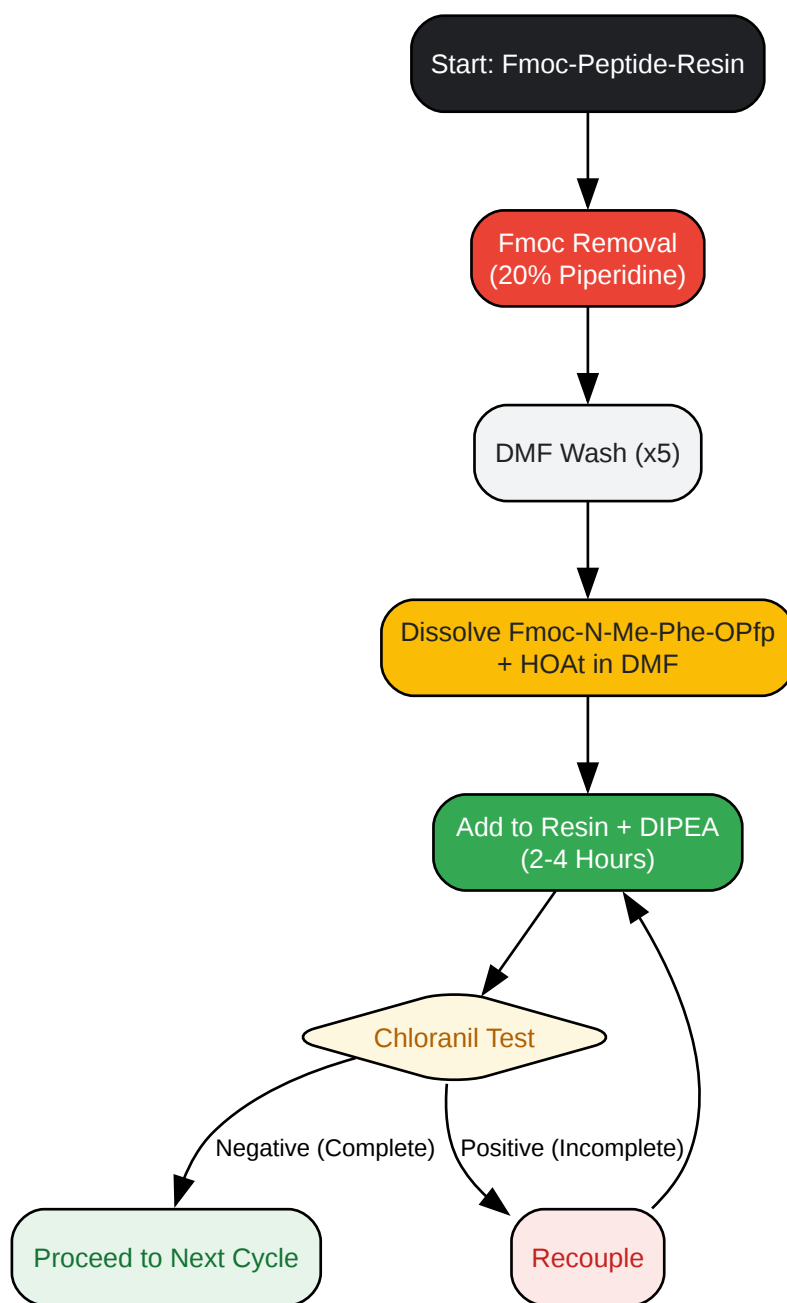
- Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).
- Reagent: **Fmoc-N-Me-Phe-OPfp** (3–5 equivalents relative to resin loading).
- Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt. Note: While Pfp esters react alone, adding HOAt significantly accelerates the reaction for hindered N-methyl residues.
- Base: DIPEA (N,N-Diisopropylethylamine).^[2]
- Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

- Resin Preparation:
 - Swell resin in DMF for 30 minutes.

- Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).
- Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (which would prematurely cleave the Pfp ester).
- Coupling Reaction:
 - Dissolve **Fmoc-N-Me-Phe-OPfp** (3 eq) and HOAt (3 eq) in minimal DMF.
 - Add the solution to the resin.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Add DIPEA (3 eq). Note: Some protocols omit base if the amine is sufficiently nucleophilic, but for N-Me couplings, base is recommended to ensure the amine is deprotonated.
 - Agitate at room temperature for 2 to 4 hours.
 - Optional: For difficult sequences, heat to 50°C (microwave assisted) for 20 mins, though this increases racemization risk.
- Monitoring:
 - Standard Kaiser test (ninhydrin) may be inconclusive for secondary amines (if the previous residue was also N-methylated).
 - Use Chloranil test or Bromophenol Blue for secondary amines.
 - If positive (incomplete), recouple using fresh reagents.[\[2\]](#)
- Capping (Recommended):
 - After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Diagram



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Caption: SPPS cycle optimized for **Fmoc-N-Me-Phe-OPfp** incorporation. Note the inclusion of HOAt to catalyze the hindered coupling.

Part 5: Troubleshooting & Optimization

The "Difficult Sequence" Problem

Coupling onto an N-methylated residue is difficult; coupling an N-methylated residue (like **Fmoc-N-Me-Phe-OPfp**) onto a primary amine is generally straightforward. However, if the resin-bound amine is also N-methylated (forming an N-Me-N-Me bond), the Pfp ester alone may be too slow.

- Solution: Switch to HATU/HOAt or PyAOP for this specific junction if the Pfp ester fails after double coupling.

Storage and Stability

Pfp esters are sensitive to moisture but stable if kept dry.

- Sign of degradation: If the white powder turns yellow or smells strongly of phenol (medicinal/antiseptic smell), hydrolysis has occurred.
- Purification: If degraded, the compound can often be recrystallized from Ethyl Acetate/Hexane to remove free pentafluorophenol.

References

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